molecular formula C18H20N2OS B2725620 5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 637323-28-5

5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No.: B2725620
CAS No.: 637323-28-5
M. Wt: 312.43
InChI Key: UEFCHGVREMRYIW-UHFFFAOYSA-N
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Description

5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a 5-methyl substitution and a 3-(3-methylphenoxy)propylthio group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 5-Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the 3-(3-Methylphenoxy)propylthio Group: This step involves the nucleophilic substitution reaction where the benzimidazole core is reacted with 3-(3-methylphenoxy)propyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivatives

    Substitution: Nitrobenzimidazole, halobenzimidazole

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its biological activity can be explored for potential use as an antimicrobial, antifungal, or anticancer agent.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole would depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

    Lansoprazole: 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole

    Rabeprazole: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole

Uniqueness

5-methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives

Biological Activity

5-Methyl-2-{[3-(3-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is a synthetic compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. The compound's structure includes a benzodiazole core, a methyl group at position 5, and a sulfanyl group attached to a propyl moiety with a 3-methylphenoxy substituent. This unique combination of functional groups suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula : C18H20N2OS
  • Molecular Weight : Approximately 284.4 g/mol
  • Structure : The presence of the benzodiazole ring contributes to its biological reactivity, while the functional groups may enhance its interaction with biological targets.

Biological Activity Overview

Benzodiazoles are recognized for various biological activities, including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Antiviral : Potential applications in treating viral infections.
  • Anticancer : Inhibition of cancer cell proliferation.

Table 1: Biological Activities of Benzodiazole Derivatives

Compound NameActivity TypeNotable Findings
This compoundAntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
2-(4-(methylthio)phenyl)-1H-benzimidazoleAnticancerStrong anti-cancer activity against various cell lines.
5-chloro-2-(4-methoxyphenyl)-1H-benzimidazoleAntimicrobialKnown for broad-spectrum antimicrobial properties.

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen survival.
  • Interference with Cell Division : Compounds within this class often disrupt cellular processes critical for cancer cell proliferation.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of benzodiazole derivatives, revealing promising results:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of benzodiazoles exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Properties :
    • Research indicated that benzodiazole derivatives could inhibit the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest .
  • Structure-Activity Relationship (SAR) :
    • The unique substituents on the benzodiazole core contribute to varying degrees of biological activity. For instance, the presence of methyl and sulfanyl groups has been linked to enhanced potency against specific microbial strains .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its therapeutic development. Techniques such as molecular docking and enzyme inhibition assays are employed to elucidate these interactions.

Table 2: Interaction Studies Summary

Study FocusMethodologyKey Findings
Enzyme InhibitionMolecular DockingIdentified potential binding sites on target enzymes.
Antimicrobial EfficacyMIC TestingDemonstrated effective inhibition at low concentrations.

Properties

IUPAC Name

6-methyl-2-[3-(3-methylphenoxy)propylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-13-5-3-6-15(11-13)21-9-4-10-22-18-19-16-8-7-14(2)12-17(16)20-18/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFCHGVREMRYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCSC2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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